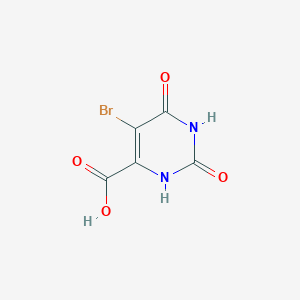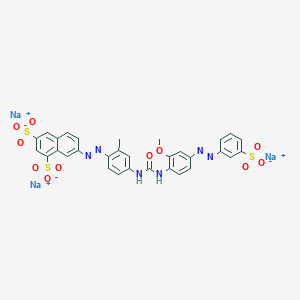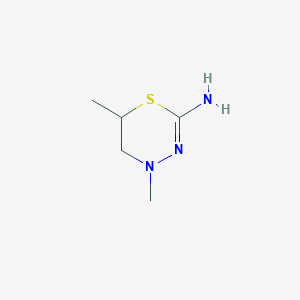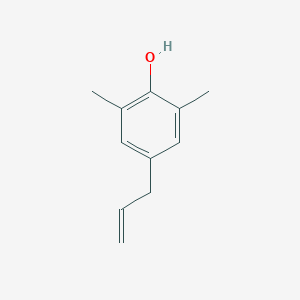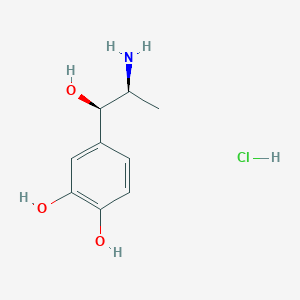
Chromium-51
Overview
Description
Chromium-51 is the radioisotope of the chemical element chromium. It has 24 protons and 27 neutrons in the atomic nucleus, resulting in the mass number 51 .
Synthesis Analysis
Chromium-51 has been used in cytotoxicity assays. Target cells are loaded in vitro with radioactive chromium and lysis is determined by measuring chromium in the supernatant released by dying cells . A procedure has also been developed whereby Chromium-51 of high specific activity can be separated from pile-bombarded potassium chromate .Molecular Structure Analysis
Chromium-51 has an isotopic mass of 50.94476539 u and a nuclide mass of 50.9315998 u (calculated nuclear mass without electrons). It has a mass number of 51, with 24 protons (atomic number) and 27 neutrons .Chemical Reactions Analysis
Chromium exhibits several oxidation states, with the +3 oxidation state being the most stable. It reacts with ammonia to precipitate gray-green chromium (III) hydroxide. Strong bases such as NaOH also precipitate Cr(OH)3, but the precipitate dissolves in excess hydroxide .Physical And Chemical Properties Analysis
Chromium-51 decays radioactively by electron capture and emits gamma rays (0.320 MeV). It has a half-life of 27.704 days . The physical properties of Chromium-51 include a mass number of 51, an atomic number of 24, and 27 neutrons. The isotopic mass is 50.94476539 u and the nuclide mass is 50.9315998 u .Scientific Research Applications
Chromate Transport in Human Leukocytes
Chromium, including its radioactive form Chromium-51, has been used extensively in studying blood cell pool sizes and intravascular kinetics. Research on the transport characteristics of Chromate in human leukocytes showed that Chromate uptake is unidirectional and temperature-sensitive, potentially indicating an energy-dependent process (Lilien, Spivak, & Goldman, 1970).
Tagging of Red Cells and Plasma Proteins
Chromium-51 (Cr51) has been found useful in biological tracers. This study demonstrated its binding to red cells and plasma proteins, offering a new tool in the study of these components (Gray & Sterling, 1950).
Valency State in Seawater
The valency state of Chromium in seawater, including Chromium-51, is significant for understanding its geochemical behavior and for radioactive waste disposal studies. Chromium-51, used as a radioactive tracer, revealed that a major part of this element remained in the hexavalent state in seawater (Fukai, 1967).
Use as a Label for Red Cells
Chromium-51 has been used to label red cells, enabling studies on their lifespan and behavior in the circulation. This method has proven valuable for studying the viability of stored erythrocytes (Mollison & Veall, 1955).
Labeling of Leukocytes, Erythrocytes, and Platelets
Chromium-51 has also been used to study the relative labeling of different blood cells. This study found that large lymphocytes and monocytes were more heavily labeled than other cell types, providing insights into cell kinetics (Eyre, Rosen, & Perry, 1970).
Radioactive Chromium-51 Gamma Ray Sources
The use of Chromium-51 as a gamma-ray source in radiation therapy has been explored, particularly for its monoenergetic gamma-ray emissions, making it suitable for specific therapeutic applications (Myers, 1959).
Erythrocyte Destruction in Haemolytic Anaemia
Chromium-51 has been crucial in studying the life-span and destruction of erythrocytes in haemolytic anaemia, aiding in the understanding of this disease and its treatment (Lewis, Szur, & Dacie, 1960).
Safety And Hazards
The hazard from Chromium-51 comes from both external and internal exposure. External exposure from a 1 mCi point source of Chromium-51 at 1 meter is 180 mR/hr. Internally, insoluble compounds can deposit in the lung, the critical organ. The lower large intestine is the critical organ for an intake of soluble compounds .
Future Directions
Over the last 50 years, most of the transfusion recovery data were generated by Chromium-51 labeling studies. These were predominantly performed to validate new storage systems and new processes to prepare RBC concentrates . More recently, reports have appeared indicating a decline in the use of Chromium-51 preparations and the search for alternative radioisotopes for the stated uses .
properties
IUPAC Name |
chromium-51 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAMTAEIAYCRO-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[51Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932164 | |
| Record name | (~51~Cr)Chromium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.944765 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
There is evidence that chromium binds to the globin moiety of hemoglobin. | |
| Record name | Chromium Cr-51 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Chromium-51 | |
CAS RN |
14392-02-0 | |
| Record name | Chromium-51 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14392-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium Cr-51 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium Cr-51 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (~51~Cr)Chromium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMIUM CR-51 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QAU17N705 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

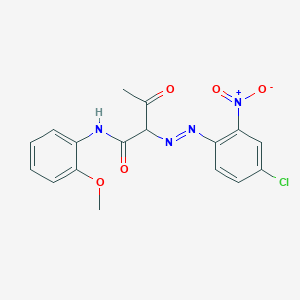
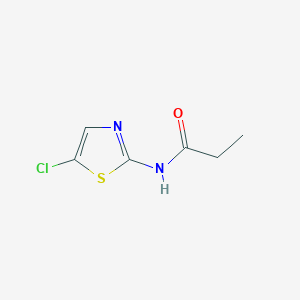

![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)
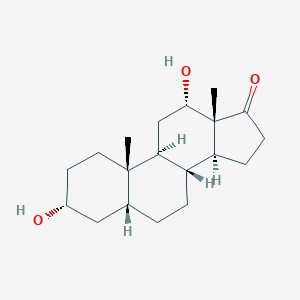
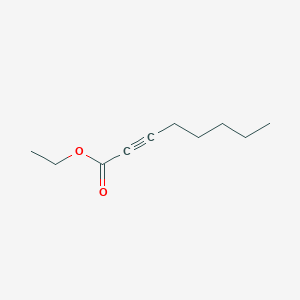
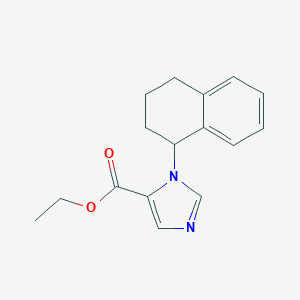
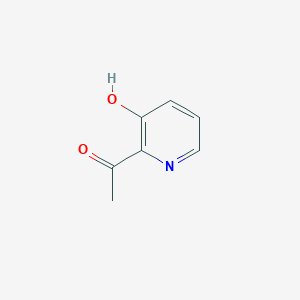
![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
